Benzoic acid, 5-bromo-2-(2-propenylthio)-
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Overview
Description
Benzoic acid, 5-bromo-2-(2-propenylthio)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-propenylthio group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-(2-propenylthio)- typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the 2-propenylthio group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by thiolation using appropriate thiolating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-bromo-2-(2-propenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-(2-propenylthio)- involves its interaction with specific molecular targets. The bromine and thioether groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-: Similar structure but lacks the 2-propenylthio group.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the 2-propenylthio group.
5-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the 2-propenylthio group
Uniqueness
Benzoic acid, 5-bromo-2-(2-propenylthio)- is unique due to the presence of both bromine and 2-propenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and industrial applications .
Biological Activity
Benzoic acid derivatives have garnered considerable interest in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 5-bromo-2-(2-propenylthio)- is a compound that exhibits notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C10H9BrO2S
- Molecular Weight: 273.15 g/mol
- Structural Features: The compound features a bromine atom and a propenylthio group, which may influence its biological interactions.
Biological Activities
Benzoic acid, 5-bromo-2-(2-propenylthio)- has been studied for several biological activities, including:
- Antimicrobial Activity
- Antioxidant Properties
- Cytotoxic Effects
The mechanisms through which benzoic acid, 5-bromo-2-(2-propenylthio)- exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction: Similar compounds have been shown to interact with various receptors, potentially influencing cellular signaling pathways related to growth and apoptosis.
- Induction of Apoptosis: Evidence suggests that certain benzoic acid derivatives can induce programmed cell death in cancer cells, thereby reducing tumor growth .
Case Studies and Research Findings
A number of studies have focused on the biological evaluation of benzoic acid derivatives:
Properties
CAS No. |
62176-43-6 |
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Molecular Formula |
C10H9BrO2S |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
5-bromo-2-prop-2-enylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H9BrO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
InChI Key |
QKCADNXMBVEPGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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